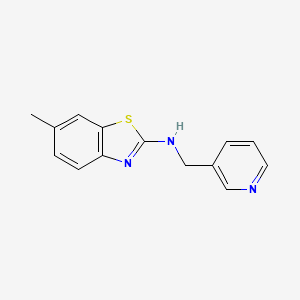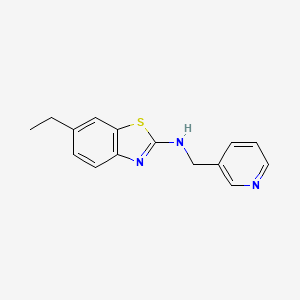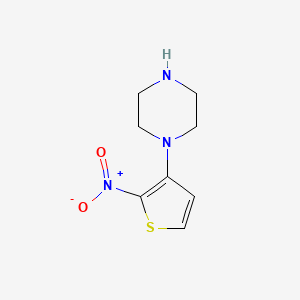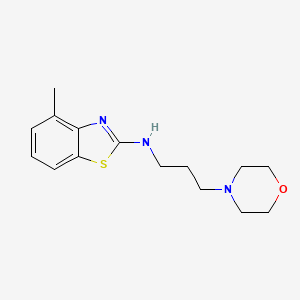
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate
Vue d'ensemble
Description
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C11H14BrClN2O2 and its molecular weight is 321.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate has been utilized in the preparation of various chemical compounds. For example, its derivatives have been used in Diels-Alder reactions, a type of organic reaction used to produce complex molecules more simply and efficiently (Padwa, Brodney, & Lynch, 2003).
- It is also involved in the formation of isomorphous crystal structures, as observed in chlorodiacetylene and iododiacetylene derivatives. These structures feature hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
- The compound is key in the synthesis of carbamate derivatives, which are important in various chemical reactions and structural analyses. These derivatives demonstrate an intricate interplay of hydrogen bonds, forming complex three-dimensional architectures (Das et al., 2016).
Application in Organic Synthesis
- This compound is instrumental in the α-amination of methyllithium, a process important for the synthesis of functionalized carbamates. These carbamates are valuable in organic synthesis, offering pathways to diverse chemical structures (Ortiz, Guijarro, & Yus, 1999).
- It has been used in the synthesis of 3-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating its utility in the preparation of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Scott, 2006).
- The compound has been a key intermediate in synthesizing biologically active compounds, showing its significance in medicinal chemistry. This includes its role in the rapid synthesis of important intermediates for drugs like omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Propriétés
IUPAC Name |
tert-butyl N-[(5-bromo-6-chloropyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15-6-7-4-8(12)9(13)14-5-7/h4-5H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPXPNFMRBFCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol](/img/structure/B1415693.png)
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)
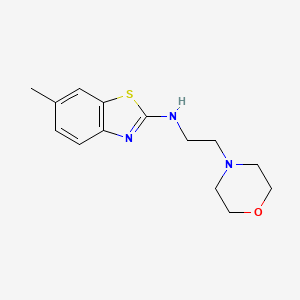
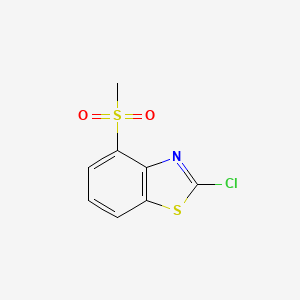

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)
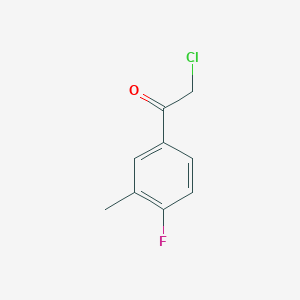
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)

